2-Benzotriazol-1-yl-propionic acid
Overview
Description
2-Benzotriazol-1-yl-propionic acid is a chemical compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . This compound is a derivative of benzotriazole, a heterocyclic compound known for its versatile applications in various fields, including medicinal chemistry, material science, and industrial processes .
Biochemical Analysis
Biochemical Properties
The benzotriazole moiety in 2-Benzotriazol-1-yl-propionic acid has been recognized as a versatile synthetic auxiliary, exhibiting outstanding properties in medicinal chemistry . The combined presence of a large conjugated system capable of forming π–π stacking interactions and hydrogen bond acceptors makes this compound susceptible to bind with enzymes and receptors in biological systems .
Molecular Mechanism
Benzotriazole derivatives have been shown to bind with enzymes and receptors in biological systems, exerting their effects through diverse non-covalent interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzotriazol-1-yl-propionic acid typically involves the reaction of benzotriazole with propionic acid derivatives under specific conditions. One common method includes the use of 1H-benzotriazole and propionic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Benzotriazol-1-yl-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
2-Benzotriazol-1-yl-propionic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Benzotriazol-1-yl-propionic acid involves its interaction with molecular targets through various pathways:
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar structural features but different functional groups.
2-(1H-Benzotriazol-1-yl)acetonitrile: A derivative with a nitrile group instead of a carboxylic acid group.
1-Hydroxybenzotriazole: A compound with a hydroxyl group, commonly used in peptide coupling reactions.
Uniqueness: 2-Benzotriazol-1-yl-propionic acid is unique due to its specific combination of the benzotriazole moiety and the propionic acid group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-6(9(13)14)12-8-5-3-2-4-7(8)10-11-12/h2-6H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHYXZGLOIXABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C2=CC=CC=C2N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301281648 | |
Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802506 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
4144-65-4 | |
Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4144-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-Methyl-1H-benzotriazole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301281648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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